molecular formula C12H20ClNO B14072315 (2S,3R)-2-(Benzyloxy)pentan-3-amine hydrochloride

(2S,3R)-2-(Benzyloxy)pentan-3-amine hydrochloride

Katalognummer: B14072315
Molekulargewicht: 229.74 g/mol
InChI-Schlüssel: TWKAHTTZIQTUIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3R)-2-(Benzyloxy)pentan-3-amine hydrochloride is a chiral amine compound that can be used in various chemical and pharmaceutical applications. The compound’s structure includes a benzyloxy group attached to a pentan-3-amine backbone, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(Benzyloxy)pentan-3-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors, such as (2S,3R)-2-(Benzyloxy)pentan-3-ol.

    Reaction Conditions: The alcohol group is converted to an amine group through a series of reactions, including protection, activation, and substitution steps.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

    Purification: Implementing purification techniques such as crystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R)-2-(Benzyloxy)pentan-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde, while reduction may produce (2S,3R)-2-(Benzyloxy)pentan-3-ol.

Wissenschaftliche Forschungsanwendungen

(2S,3R)-2-(Benzyloxy)pentan-3-amine hydrochloride has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical drugs.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of (2S,3R)-2-(Benzyloxy)pentan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The benzyloxy group may interact with enzymes or receptors, while the amine group can form hydrogen bonds or ionic interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S,3R)-2-(Benzyloxy)butan-3-amine hydrochloride: A similar compound with a shorter carbon chain.

    (2S,3R)-2-(Benzyloxy)hexan-3-amine hydrochloride: A similar compound with a longer carbon chain.

Uniqueness

(2S,3R)-2-(Benzyloxy)pentan-3-amine hydrochloride is unique due to its specific chiral configuration and the presence of the benzyloxy group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H20ClNO

Molekulargewicht

229.74 g/mol

IUPAC-Name

2-phenylmethoxypentan-3-amine;hydrochloride

InChI

InChI=1S/C12H19NO.ClH/c1-3-12(13)10(2)14-9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9,13H2,1-2H3;1H

InChI-Schlüssel

TWKAHTTZIQTUIN-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(C)OCC1=CC=CC=C1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.